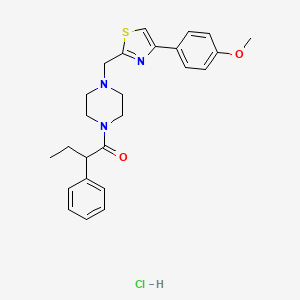

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

Description

The compound 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride (hereafter referred to as the "target compound") is a piperazine-based derivative featuring a thiazole ring substituted with a 4-methoxyphenyl group, a phenylbutanone backbone, and a hydrochloride counterion. Piperazine derivatives are widely recognized for their versatility in medicinal chemistry, with applications spanning antipsychotic, antimicrobial, and anticancer therapies . The 4-methoxyphenyl-thiazole group may enhance lipophilicity and metabolic stability compared to simpler aromatic substituents, while the hydrochloride salt improves aqueous solubility for pharmacokinetic optimization.

Properties

IUPAC Name |

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2S.ClH/c1-3-22(19-7-5-4-6-8-19)25(29)28-15-13-27(14-16-28)17-24-26-23(18-31-24)20-9-11-21(30-2)12-10-20;/h4-12,18,22H,3,13-17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHVEKDWHAPFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.

Formation of the Phenylbutanone Moiety: The phenylbutanone moiety is synthesized through Friedel-Crafts acylation, where benzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst.

Final Coupling and Hydrochloride Formation: The final step involves coupling the synthesized intermediates and converting the product to its hydrochloride salt form through reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, substituted thiazoles.

Scientific Research Applications

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine Derivatives

Piperazine-based compounds exhibit pharmacological diversity depending on substituents at key positions. Below is a comparative analysis of the target compound with structurally related analogs:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group is electron-donating, contrasting with MK70’s nitro group (electron-withdrawing) and Compound 21’s trifluoromethyl (moderately electron-withdrawing). These differences influence receptor binding kinetics and metabolic pathways.

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

- CNS Activity : Piperazine derivatives with aryl substitutions (e.g., phenyl, 4-methoxyphenyl) are frequently associated with antipsychotic or antidepressant effects due to dopamine D2 and serotonin 5-HT1A/2A receptor interactions .

- Antimicrobial Potential: Thiazole-containing compounds (e.g., the target compound, ) are known for antimicrobial activity, as seen in triazole antifungals .

- Solubility and Bioavailability: The hydrochloride salt in the target compound likely enhances solubility over non-ionic analogs like MK70 or MK38, which may require prodrug strategies for optimal delivery.

Biological Activity

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring a thiazole moiety, piperazine ring, and methoxy-substituted phenyl groups, suggests interactions with various biological targets that may lead to therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 474.0 g/mol. The presence of diverse functional groups enhances its solubility and bioavailability, making it suitable for pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄ClN₃O₂S |

| Molecular Weight | 474.0 g/mol |

| Solubility | High (hydrochloride form) |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in modulating ion channels. Notably, it has shown interactions with KCNQ1 potassium channels, which are crucial for cardiac action potentials. This interaction suggests potential therapeutic applications in treating cardiac arrhythmias and other related conditions.

Ion Channel Modulation

The compound's ability to activate KCNQ1 channels has been evaluated through dose-response experiments. This activity is particularly relevant for developing treatments for conditions such as Long QT syndrome, where KCNQ1 dysfunction leads to severe cardiac arrhythmias.

Case Studies and Research Findings

Case Study 1: Cardiac Arrhythmia Treatment

A study investigated the effects of various derivatives of thiazole compounds on KCNQ1 channels. The results indicated that modifications in the thiazole structure could enhance channel activation. Specifically, the introduction of the methoxyphenyl group in this compound significantly increased its efficacy compared to other derivatives lacking this modification.

Case Study 2: Anticonvulsant Activity

Research on related thiazole derivatives has highlighted their anticonvulsant properties. The presence of the thiazole moiety is associated with various biological activities, including neuroprotective effects. In vivo studies demonstrated that certain thiazole derivatives exhibited significant anticonvulsant activity in animal models, suggesting that similar mechanisms may be present in this compound .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other thiazole derivatives was conducted:

| Compound Name | Ion Channel Modulation | Anticonvulsant Activity |

|---|---|---|

| 1-(4-(4-Methoxyphenyl)thiazol-2-yl)methylpiperazine | Moderate | Yes |

| 1-(4-(trifluoromethyl)phenyl)piperazine derivative | High | No |

| 1-(4-(piperidin-1-yl)-thiazole derivative | Low | Yes |

This table illustrates how structural variations influence biological activity, emphasizing the potential of this compound as a promising candidate for further pharmacological exploration.

Q & A

Basic: What are the key structural motifs of this compound, and how do they influence its physicochemical properties?

Answer:

The compound features:

- A piperazine core linked to a 4-methoxyphenyl-substituted thiazole via a methyl group.

- A phenylbutanone moiety attached to the piperazine nitrogen.

- A hydrochloride salt to enhance solubility .

Implications:

- The thiazole ring and methoxy group contribute to aromatic stacking and hydrogen bonding, impacting receptor binding .

- The piperazine ring introduces conformational flexibility, affecting pharmacokinetic properties like bioavailability .

- The hydrochloride salt improves aqueous solubility for in vitro assays .

Advanced: How can researchers optimize synthetic routes for this compound to improve yield and purity?

Answer:

Key steps for optimization:

- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF) at 80–100°C to couple the thiazole-methyl group to the piperazine core .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Final purification via recrystallization in ethanol/water (1:5) achieves >95% purity .

- Yield enhancement : Catalyze the ketone formation step with p-toluenesulfonic acid (PTSA) under inert atmosphere to minimize side reactions .

Advanced: What computational and experimental strategies are recommended for identifying pharmacological targets?

Answer:

- Molecular docking : Screen against serotonin/dopamine receptors (e.g., 5-HT1A, D2) due to structural similarity to piperazine-based psychotropics .

- In vitro binding assays : Use radioligand displacement assays (e.g., [³H]spiperone for dopamine receptors) to quantify affinity .

- Transcriptomic profiling : Treat neuronal cell lines (e.g., SH-SY5Y) and analyze differentially expressed genes via RNA-seq to infer mechanistic pathways .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98%) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 494.2) .

Advanced: How should researchers address contradictory data in biological activity studies?

Answer:

- Orthogonal assays : Validate receptor binding results using both radioligand displacement and functional cAMP assays .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with halogen) to isolate structure-activity relationships (SAR) .

- Dose-response curves : Perform triplicate experiments across 5–10 concentrations to ensure reproducibility .

Basic: What protocols are recommended for stability studies under varying pH and temperature conditions?

Answer:

- Accelerated stability testing : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 40°C for 4 weeks. Monitor degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) for 48 hours and quantify degradation products .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt and store at –80°C under argon .

Advanced: What in vivo models are suitable for studying its mechanism of action in neurological disorders?

Answer:

- Rodent models :

- Microdialysis : Measure extracellular dopamine/serotonin levels in the prefrontal cortex .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

- Systematic substitution :

- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., –CF3) to enhance receptor affinity .

- Modify the piperazine linker with bulkier substituents (e.g., cyclopropyl) to reduce off-target binding .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .

Basic: What strategies improve aqueous solubility for in vivo administration?

Answer:

- Salt formation : Hydrochloride salt preparation via titration with HCl in ethanol .

- Co-solvents : Use 10% DMSO + 10% Cremophor EL in saline for intraperitoneal injections .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Advanced: How can metabolic pathways and metabolite toxicity be evaluated?

Answer:

- Liver microsomal assays : Incubate with human CYP450 isoforms (e.g., CYP3A4) and identify metabolites via LC-MS/MS .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

- In silico toxicity : Use ADMET Predictor or Derek Nexus to flag potential hepatotoxic metabolites .

Basic: What in vitro toxicity assays are recommended for preliminary safety profiling?

Answer:

- MTT assay : Test cytotoxicity in HepG2 (liver) and HEK293 (kidney) cells (IC50 determination) .

- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 < 10 µM indicates high risk) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- X-ray diffraction : Grow single crystals via vapor diffusion (solvent: methanol/chloroform) and solve structures using SHELX .

- Torsion angle analysis : Compare experimental (e.g., C–N–C angles) with DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.